N-琥珀酰基-Ile-Ala-7-酰胺-4-甲基香豆素

描述

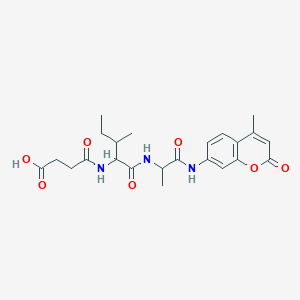

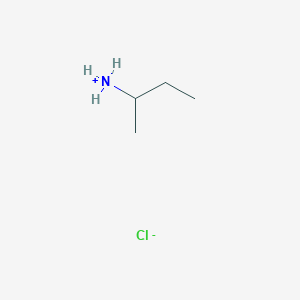

“N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin” is a protease substrate . It has the empirical formula C23H29N3O7 and a molecular weight of 459.49 .

Molecular Structure Analysis

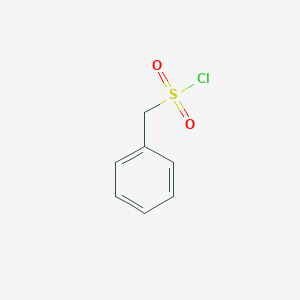

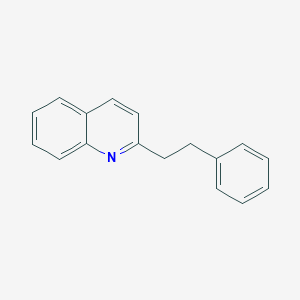

The SMILES string for this compound isCCC(C)C(NC(=O)CCC(O)=O)C(=O)NC(C)C(=O)Nc1ccc2C(C)=CC(=O)Oc2c1 . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis

The compound should be stored at a temperature of -20°C . Other physical and chemical properties were not available in the search results.科学研究应用

人血小板中的蛋白酶体活性

人血小板含有 20S 蛋白酶体及其蛋白激活剂 PA28,在抗原加工中起关键作用。蛋白酶体对琥珀酰基-亮-亮-缬-酪-7-酰胺-4-甲基香豆素等底物表现出胰凝乳蛋白酶样活性,表明其在真核细胞中蛋白质降解中的作用。这种理解有助于研究与血小板生物学和人细胞中蛋白酶体功能相关的内容 (Ostrowska 等人,2003 年)。

细菌中的酶活性

在大肠杆菌中,以前被认为是丙氨酸氨肽酶的 PepN 酶负责水解琥珀酰基-亮-亮-缬-酪-氨甲基香豆素等底物。该酶与古菌和真核生物中的下游加工酶表现出相似性,表明在不同的生命域中具有功能相似性 (Chandu、Kumar 和 Nandi,2003 年)。

酶活性位点的表征

已使用包括琥珀酰基-丙氨酸-丙氨酸-苯丙氨酸-7-氨基-4-甲基香豆素在内的合成底物对多催化蛋白酶的活性位点进行了研究。这项研究有助于理解多催化蛋白酶的酶促特性和抑制机制 (Mason,1990 年)。

作用机制

Target of Action

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is primarily used as a protease substrate . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

This compound interacts with its target proteases through a process known as enzymatic hydrolysis . The protease enzyme cleaves the peptide bond in the substrate, resulting in the release of the 7-amido-4-methylcoumarin moiety. This cleavage event can be monitored due to the fluorescent properties of the 7-amido-4-methylcoumarin group .

Biochemical Pathways

The action of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin primarily affects the proteolytic pathways within the cell. By serving as a substrate for proteases, it can influence the rate and extent of protein degradation. The downstream effects of this can vary widely, as proteolysis plays a role in many different cellular processes .

Pharmacokinetics

Its bioavailability would depend on factors such as its absorption rate, stability in the body, and rate of excretion .

Result of Action

The primary result of the action of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is the generation of a fluorescent signal upon cleavage by proteases. This allows researchers to monitor protease activity in real-time. On a cellular level, the compound’s action could influence various processes that depend on proteolysis .

Action Environment

The action, efficacy, and stability of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the proteases present .

属性

IUPAC Name |

4-[[3-methyl-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJBNOSZSJDELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402202 | |

| Record name | N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |

CAS RN |

126103-95-5 | |

| Record name | N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)